VEGFR2 Kinase Inhibition: 22-Fold Lower Potency vs. Optimized 2-Anilino-5-aryloxazole Lead
The target compound demonstrates an IC50 of 3000 nM against VEGFR2 kinase, which is 22.4-fold less potent than the optimized lead analog 2-anilino-5-aryloxazole 39 (IC50 = 17-22 nM) [1][2]. This substantial difference in potency confirms that 2-(5-phenyl-1,3-oxazol-2-yl)aniline serves as the minimal pharmacophore scaffold, while the introduction of a 2-methoxy-5-ethylsulfonyl substituent on the aniline ring in compound 39 drives a >20-fold enhancement in VEGFR2 inhibition [3].
| Evidence Dimension | VEGFR2 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 3000 nM |
| Comparator Or Baseline | 2-Anilino-5-aryloxazole 39: IC50 = 17 nM (radiometric assay) or 22 nM (with [gamma-33P]ATP) |
| Quantified Difference | 176- to 22.4-fold lower potency for target compound |
| Conditions | Recombinant human VEGFR2 (GST-tagged, expressed in Sf9 cells); kinase buffer; 15-30 min incubation |
Why This Matters
This quantitative SAR data defines the baseline activity of the unsubstituted scaffold, enabling rational procurement for medicinal chemistry optimization programs targeting VEGFR2.
- [1] MIAOME. Drug Potency against Target: Phenyl-(5-phenyl-oxazol-2-yl)-amine. IC50 = 3000 nM. Reference 527458. View Source
- [2] BindingDB. BDBM5875: 2-Anilino-5-aryloxazole 39. IC50 = 17 nM against VEGFR2. View Source
- [3] Harris PA, Cheung M, Hunter RN, et al. Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors. J Med Chem. 2005;48(5):1610-1619. View Source
